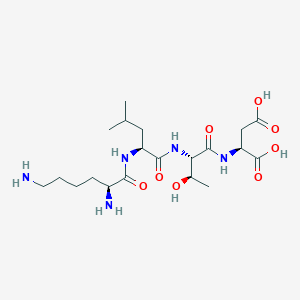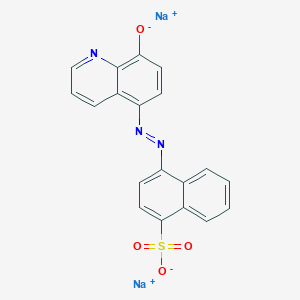![molecular formula C18H13F2NO4 B12517615 [1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 807615-03-8](/img/structure/B12517615.png)
[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the 3,4-Difluorobenzoyl Group: The 3,4-difluorobenzoyl group can be introduced through an acylation reaction using 3,4-difluorobenzoyl chloride and a suitable base.
Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through selective hydroxylation and methylation reactions using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Activity Studies: The compound is used in studies to evaluate its antiviral, anti-inflammatory, and anticancer activities.
Medicine:
Drug Development: Due to its potential biological activities, the compound is investigated as a lead compound for the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of [1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors, such as nuclear receptors, and modulate their activity.
Regulating Enzymatic Activity: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Modulating Gene Expression: By interacting with transcription factors, the compound can influence the expression of genes related to its biological activities.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with biological significance.
3,4-Difluorobenzoyl chloride: A precursor used in the synthesis of various difluorobenzoyl derivatives.
Uniqueness:
Structural Features: The presence of both the 3,4-difluorobenzoyl group and the indole core in [1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid imparts unique chemical and biological properties.
Biological Activities: The compound’s potential antiviral, anti-inflammatory, and anticancer activities distinguish it from other similar compounds.
Properties
CAS No. |
807615-03-8 |
|---|---|
Molecular Formula |
C18H13F2NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H13F2NO4/c1-9-12(8-17(23)24)13-7-11(22)3-5-16(13)21(9)18(25)10-2-4-14(19)15(20)6-10/h2-7,22H,8H2,1H3,(H,23,24) |
InChI Key |
NMHGDVAXUBOZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)F)F)C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


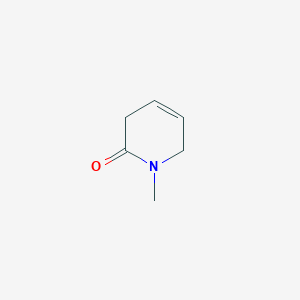
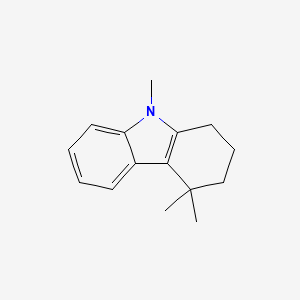
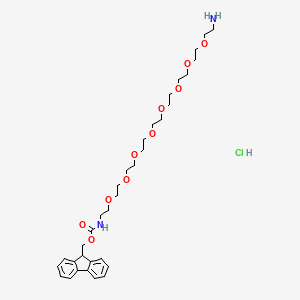
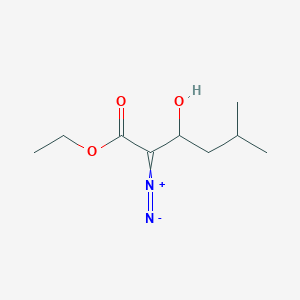
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
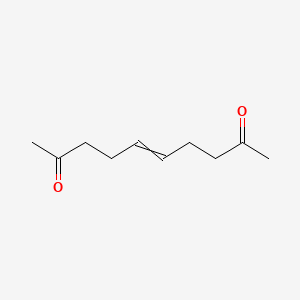
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)
![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
